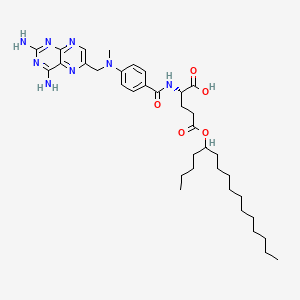

5-Hexadecyl methotrexate

説明

特性

CAS番号 |

88887-42-7 |

|---|---|

分子式 |

C36H54N8O5 |

分子量 |

678.9 g/mol |

IUPAC名 |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-hexadecan-5-yloxy-5-oxopentanoic acid |

InChI |

InChI=1S/C36H54N8O5/c1-4-6-8-9-10-11-12-13-14-16-28(15-7-5-2)49-30(45)22-21-29(35(47)48)41-34(46)25-17-19-27(20-18-25)44(3)24-26-23-39-33-31(40-26)32(37)42-36(38)43-33/h17-20,23,28-29H,4-16,21-22,24H2,1-3H3,(H,41,46)(H,47,48)(H4,37,38,39,42,43)/t28?,29-/m0/s1 |

InChIキー |

BGDBSDZDCVBVBA-XIJSCUBXSA-N |

SMILES |

CCCCCCCCCCCC(CCCC)OC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |

異性体SMILES |

CCCCCCCCCCCC(CCCC)OC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |

正規SMILES |

CCCCCCCCCCCC(CCCC)OC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

5-hexadecyl methotrexate hexadecyl-MTX N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)glutamic acid 5-hexadecyl este |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis of 5-Hexadecyl Methotrexate (B535133) and Related Methotrexate Esters

The synthesis of methotrexate esters, including the 5-Hexadecyl derivative, involves the formation of an ester bond between one or both of the carboxylic acid groups of the glutamic acid residue of methotrexate and an alcohol. In the case of 5-Hexadecyl methotrexate, this alcohol is 1-hexadecanol. Direct esterification of methotrexate with long-chain alcohols can be challenging and often results in poor yields if conducted at room temperature. alliedacademies.org Therefore, specific strategies, including the use of coupling agents or heating the reaction mixture, are employed to facilitate the synthesis. alliedacademies.org

The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a fundamental method for ester synthesis. masterorganicchemistry.com For complex molecules like methotrexate, milder and more specific methods are often preferred to avoid side reactions.

Common esterification strategies applicable to methotrexate include:

Carbodiimide-Mediated Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-Hydroxysuccinimide (NHS) or a catalyst like triethylamine (B128534) (TEA), are frequently employed. mdpi.comnih.govresearchgate.net In this method, the carboxylic acid group of methotrexate is activated by the coupling agent, facilitating a nucleophilic attack by the alcohol (e.g., 1-hexadecanol). For instance, the synthesis of methotrexate-polyethylene glycol (PEG) esters has been successfully achieved using DCC as a coupling agent with TEA as a catalyst. researchgate.net A similar approach involves pre-activating MTX with EDC and NHS in a solvent like Dimethyl sulfoxide (B87167) (DMSO) before adding the desired amino-functionalized molecule. mdpi.comnih.gov

Direct Esterification with Alkyl Halides: Methotrexate can be chemically attached to an alkyl halide in the presence of a base. One reported method involves dissolving methotrexate in DMSO and reacting it with an alkyl halide in the presence of cesium carbonate.

Elevated Temperatures: To improve yields in direct esterification with primary alcohols like 1-hexadecanol, reaction mixtures are often heated, for example, to 55-60°C. alliedacademies.org

Optimization of esterification reactions involves adjusting several parameters to maximize yield and purity. researchgate.net Key variables include the choice of solvent (e.g., DMSO, Dimethylformamide), the molar ratio of reactants, reaction temperature, and the concentration of the catalyst. mdpi.comresearchgate.net For example, using a slight excess of the alcohol can help drive the equilibrium towards product formation. masterorganicchemistry.com The presence of water can promote the reverse hydrolysis reaction, so anhydrous conditions are often preferred, although some reactor setups can mitigate this by continuously removing water. mdpi.com

The glutamate (B1630785) portion of methotrexate contains two carboxylic acid groups: the α-carboxyl and the γ-carboxyl group. Esterification can occur at either position, leading to the formation of two distinct regioisomers (α-ester and γ-ester) or a di-ester. Controlling the regioselectivity of this reaction is a critical aspect of synthesizing methotrexate analogs.

Research indicates that the γ-carboxyl group is often the preferred site for modification. alliedacademies.org Several studies have shown that γ-substituted derivatives of methotrexate can effectively bind to the enzyme dihydrofolate reductase (DHFR). nih.govnih.gov This is because the α-carboxyl group is believed to play a more critical role in binding to DHFR, while the γ-carboxyl group is more tolerant of modification. nih.gov

Strategies to achieve regioselective synthesis often involve multi-step processes with protecting groups:

Use of Precursors: Synthesis can start from appropriately blocked L-glutamic acid precursors which are then coupled with 4-amino-4-deoxy-N10-methylpteroic acid (APA). nih.gov For example, N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid α-benzyl ester can serve as a key intermediate for synthesizing γ-substituted analogs. nih.gov

Peptide Coupling Reagents: Reagents like diethyl phosphorocyanidate can be used to form the bond between the pteroic acid moiety and the pre-modified glutamate derivative. nih.gov

| Compound | DHFR Inhibition (IC50, nM) | Cytotoxicity vs. CEM Cells (IC50, µM) |

|---|---|---|

| Methotrexate (MTX) | - | 0.025 |

| γ-Hexadecyl MTX | - | 0.11 |

| γ-Dodecyl MTX | - | - |

| γ-Octyl MTX | - | - |

| γ-Butyl MTX | - | - |

| α-Hexadecyl MTX | - | - |

| α-Dodecyl MTX | - | - |

| α-Octyl MTX | - | - |

| α-Butyl MTX | - | - |

Data adapted from research on the divergent influence of alkyl chain length on methotrexate monoesters. Note: Specific IC50 values for all compounds were not detailed in the available excerpts, but the trend shows cytotoxicity increases with alkyl chain length (C16 > C12 > C8 > C4), while DHFR affinity decreases.

Design and Synthesis of Modified this compound Conjugates

Beyond simple esterification, this compound can be further modified or incorporated into larger conjugate systems to enhance its therapeutic properties. The hexadecyl chain acts as a lipid anchor, making these derivatives suitable for incorporation into lipid-based drug delivery systems like liposomes or solid lipid nanoparticles (SLNs). nih.govnih.govwisdomlib.org

The design of these conjugates focuses on linking the methotrexate moiety to other molecules, such as polymers or phospholipids (B1166683), often through the remaining free carboxyl group or other functional groups. The synthetic methodologies are similar to those used in creating other methotrexate conjugates.

Examples of Conjugation Strategies:

Phospholipid Conjugates: Methotrexate has been conjugated to phospholipids like dimyristoylphosphatidylethanolamine (B1222843) (DMPE) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE). mdpi.comnih.gov The synthesis typically involves activating the α- or γ-carboxyl group of methotrexate with reagents like EDC/NHS and then reacting it with the amino group of the phospholipid. mdpi.comnih.gov A similar strategy could be applied to a pre-formed hexadecyl ester of methotrexate, conjugating a lipid at the remaining free carboxyl position.

Polymer Conjugates: Methotrexate has been conjugated to polymers such as polyethylene (B3416737) glycol (PEG) and poly(glutamic acid) (PGA). researchgate.netresearchgate.net These polymer-drug conjugates can improve solubility and pharmacokinetic profiles. The synthesis often employs carbodiimide (B86325) chemistry to form an ester or amide linkage between the drug and the polymer. researchgate.net

The rationale for creating these modified conjugates is to leverage the lipophilic nature of the hexadecyl group for stable incorporation into nanocarriers, while the attached polymer or other moiety can provide benefits such as improved stability or targeted delivery.

Characterization Techniques for Synthetic Products in Research (Excluding Basic Identification Data)

The characterization of this compound and its conjugates requires a suite of analytical techniques to confirm the chemical structure, purity, and physicochemical properties of the synthetic products.

| Technique | Purpose in Research |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Determine purity, quantify reaction completion, and separate isomers (α and γ). Also used to determine physicochemical properties like the partition coefficient (log P). researchgate.netgoogleapis.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provide detailed structural confirmation of the synthesized molecule, verifying the formation of the ester bond and confirming the position of derivatization (α vs. γ). nih.govacs.org |

| Infrared (IR) Spectroscopy | Confirm the presence of the ester functional group through characteristic absorption bands (e.g., C=O stretch). researchgate.net |

| Mass Spectrometry (MS) | Determine the molecular weight of the product, confirming successful conjugation and identifying the final structure. acs.org |

| Differential Scanning Calorimetry (DSC) | Study the thermal behavior of the synthesized compound, such as its melting point and physical state (crystalline or amorphous). For conjugates, it can indicate how the drug is incorporated into a delivery system. researchgate.netresearchgate.net |

| Gel Permeation Chromatography (GPC) | Determine the molecular weight and molecular weight distribution of polymer-drug conjugates, which can confirm a 1:1 drug-polymer ratio. researchgate.net |

Molecular and Cellular Mechanism of Action Studies

Dihydrofolate Reductase (DHFR) Inhibition by 5-Hexadecyl Methotrexate (B535133)

5-Hexadecyl methotrexate, as a derivative of methotrexate, is designed to inhibit DHFR, a critical enzyme in folate metabolism. However, the lipophilic hexadecyl moiety significantly modifies this interaction.

Research into lipophilic monoesters of methotrexate has demonstrated a clear trend: increasing the length of the alkyl chain progressively decreases the compound's binding affinity for DHFR. A key study compared methotrexate and its γ-esters with varying alkyl chain lengths (from n-butyl to n-hexadecyl) on the inhibition of DHFR. The results indicated that while methotrexate is a potent inhibitor, the ester derivatives show reduced affinity as the chain length increases.

The inhibitory activity, measured by the concentration required to inhibit 50% of DHFR activity (IC50), shows a divergent pattern. The γ-n-hexadecyl ester is a significantly weaker inhibitor of the isolated DHFR enzyme compared to methotrexate itself or esters with shorter alkyl chains.

Table 1: Comparative Inhibition of Dihydrofolate Reductase (DHFR) by Methotrexate (MTX) and its γ-Alkyl Esters Data sourced from studies on human leukemic lymphoblasts.

| Compound | Alkyl Chain Length | DHFR Inhibition (IC50, µM) |

| Methotrexate | N/A | 0.005 |

| MTX γ-n-butyl ester | C4 | 0.024 |

| MTX γ-n-octyl ester | C8 | 0.027 |

| MTX γ-n-dodecyl ester | C12 | 0.120 |

| MTX γ-n-hexadecyl ester | C16 | 0.400 |

The structural basis for the decreased affinity of this compound for DHFR lies in the architecture of the enzyme's active site. The DHFR active site is a hydrophilic pocket specifically evolved to bind its natural substrate, dihydrofolate, and by extension, the structurally similar glutamate (B1630785) moiety of methotrexate.

The introduction of the long, bulky, and highly lipophilic (hydrophobic) hexadecyl chain creates significant steric hindrance. This lipid tail is poorly accommodated within the polar environment of the active site, leading to a less stable enzyme-inhibitor complex. This unfavorable interaction weakens the binding affinity, resulting in a higher IC50 value compared to methotrexate. Essentially, the modification that enhances lipophilicity for cellular uptake purposes comes at the cost of direct inhibitory potency against the target enzyme.

Inhibition of Folate-Dependent Enzymes Beyond DHFR

The broader mechanism of action for this compound involves its function as a prodrug. Lipophilic derivatives are designed to enhance passage across cell membranes. Once inside the cell, it is hypothesized that cellular esterases cleave the hexadecyl group, releasing methotrexate. This intracellular methotrexate is then converted by the enzyme folylpolyglutamate synthetase (FPGS) into methotrexate polyglutamates (MTX-PGs). plos.orgplos.org These MTX-PGs are not only retained within the cell for longer periods but are also potent inhibitors of several folate-dependent enzymes, including thymidylate synthase (TYMS) and enzymes of the purine (B94841) synthesis pathway. researchgate.netnih.gov

MTX-PGs are known to be effective inhibitors of TYMS. researchgate.net The inhibition of TYMS by the metabolic products of this compound can occur through two primary mechanisms:

Direct Inhibition: MTX-PGs directly bind to and inhibit TYMS, blocking the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.

Indirect Inhibition: By potently inhibiting DHFR, methotrexate and MTX-PGs cause a buildup of the substrate dihydrofolate (DHF). Dihydrofolate polyglutamates are themselves inhibitors of TYMS, thus contributing to the shutdown of thymidylate production. nih.gov

Therefore, while this compound itself is a poor direct inhibitor of TYMS, its intracellular conversion to MTX-PGs leads to significant downstream inhibition of this enzyme.

AICART (also known as ATIC) is a key enzyme in the de novo purine synthesis pathway. Methotrexate, particularly in its polyglutamated forms, is a known inhibitor of AICART. nih.gov Inhibition of this enzyme leads to the intracellular accumulation of its substrate, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP or AICAR). researchgate.netresearchgate.net The accumulation of AICAR has been linked to some of the anti-inflammatory effects of methotrexate, as it can increase the release of adenosine (B11128). The action of this compound on AICART is therefore considered to be indirect, occurring after its intracellular conversion to methotrexate and subsequent polyglutamation. nih.gov

The effects of this compound on the initial enzymes of the purine synthesis pathway, such as PPAT and GART, are also indirect and stem from the depletion of essential folate cofactors.

GART: The activity of GART requires the folate cofactor 10-formyl-tetrahydrofolate. By inhibiting DHFR, the metabolic products of this compound deplete the pool of reduced folates, including 10-formyl-tetrahydrofolate. This cofactor depletion leads to a reduction in GART activity, thereby slowing purine synthesis. exagen.com

Downstream Consequences on Nucleotide Biosynthesis Pathways

The primary action of methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for reducing dihydrofolate to the active tetrahydrofolate. wikipedia.org Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of thymidylate and purine nucleotides, the fundamental building blocks of DNA and RNA. wikipedia.orgcancernetwork.comwikipedia.org By disrupting this pathway, methotrexate creates a state of folate deficiency within the cell, leading to significant downstream consequences for nucleotide biosynthesis.

Disruption of Purine and Pyrimidine (B1678525) Synthesis

The inhibition of DHFR by methotrexate and its intracellular metabolites, methotrexate polyglutamates (MTXPGs), depletes the pool of reduced folates required for de novo purine and thymidylate synthesis. cancernetwork.comnih.gov This leads to a marked disruption of both purine and pyrimidine synthesis pathways. wikipedia.orgoup.com

Specifically, MTXPGs inhibit key enzymes in the de novo purine synthesis pathway, including 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC). cancernetwork.comnih.govnih.gov The inhibition of ATIC is more potent by MTXPGs than by the parent methotrexate. nih.govpnas.org This enzymatic blockade results in a significant reduction in the formation of purine ribonucleotides like ATP and GTP. nih.govnih.govnih.gov Studies in human T-lymphocytes and various cancer cell lines have demonstrated a dose-dependent decrease in adenosine and guanosine (B1672433) pools following methotrexate treatment. nih.gov

Conversely, methotrexate's effect on pyrimidine synthesis can be complex. While it ultimately inhibits the synthesis of thymidylate (a pyrimidine) by depleting tetrahydrofolate, some studies have observed an initial stimulation of UTP and CTP formation. nih.govnih.gov However, the critical impact remains the block in the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a step catalyzed by thymidylate synthase that is dependent on a tetrahydrofolate derivative. pfizermedicalinformation.cayoutube.com This leads to a significant reduction in the intracellular pool of deoxythymidine triphosphate (dTTP). nih.govaacrjournals.org

| Nucleotide Pool | Change After 3 Hours of MTX Treatment | Reference |

|---|---|---|

| dTTP | Reduced to 46% of control | nih.gov |

| dCTP | Reduced to 36% of control | nih.gov |

| ATP | Reduced to 24-30% of control | nih.gov |

| GTP | Reduced to 24-30% of control | nih.gov |

Impairment of DNA and RNA Synthesis

The disruption of purine and pyrimidine nucleotide pools has a direct and profound impact on the synthesis of nucleic acids. The depletion of essential precursors, particularly thymidylate and purines, effectively halts DNA replication and, to a lesser extent, RNA synthesis. youtube.comresearchgate.netyoutube.com This inhibition of DNA synthesis is a cornerstone of methotrexate's antiproliferative effects. nih.govresearchgate.netbiologists.com Studies have shown that methotrexate is a powerful inhibitor of DNA synthesis, with its effects persisting for several hours after administration. biologists.com

Cellular Proliferation and Cell Cycle Perturbations

By inhibiting the synthesis of DNA, this compound, like its parent compound, directly interferes with cellular proliferation and perturbs the normal progression of the cell cycle. youtube.com

Effects on Cell Cycle Progression (e.g., S-phase arrest, mitotic inhibition)

The most well-documented effect of methotrexate on the cell cycle is the induction of S-phase arrest. nih.govresearchgate.netnih.gov The S-phase is the period of the cell cycle during which DNA is replicated. By depriving the cell of the necessary nucleotides for this process, methotrexate effectively halts cell cycle progression at this stage. wikipedia.orgyoutube.com

Flow cytometry studies have consistently shown that treatment with methotrexate leads to an accumulation of cells in the early S-phase. nih.govresearchgate.net This arrest can be irreversible and is considered a critical event associated with the cytotoxicity of the drug. nih.gov Some studies also indicate that methotrexate can cause cell cycle arrest at the G1 and G2 phases, though the S-phase block is predominant. karger.comtubitak.gov.tr This cessation of cell division is particularly effective against rapidly dividing cells, such as cancer cells and activated immune cells. youtube.com

Pathways of Adenosine Accumulation and Immunomodulatory Effects

Beyond its antiproliferative effects, a significant component of methotrexate's mechanism, particularly in the treatment of inflammatory diseases, is its ability to promote the accumulation of extracellular adenosine, a potent anti-inflammatory molecule. nih.govclinexprheumatol.orgnih.gov

This process is a direct consequence of the inhibition of AICAR transformylase (ATIC) by methotrexate polyglutamates. clinexprheumatol.orgresearchgate.netresearchgate.net Inhibition of this enzyme leads to the intracellular accumulation of its substrate, AICAR. nih.govnih.govbmj.com AICAR, in turn, competitively inhibits AMP deaminase, an enzyme that converts adenosine monophosphate (AMP) to inosine (B1671953) monophosphate (IMP). researchgate.netresearchgate.net The resulting buildup of AMP leads to its release from the cell, where it is converted to adenosine by the extracellular ecto-5'-nucleotidase (CD73). nih.govclinexprheumatol.orgresearchgate.net

Intracellular Metabolism and Polyglutamylation Profile of this compound

Upon entering a cell, methotrexate is converted into methotrexate polyglutamates (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS). nih.govclinpgx.orgplos.org This process involves the sequential addition of glutamate residues to the methotrexate molecule. clinpgx.org

Polyglutamylation is a critical step in the metabolism and mechanism of action of methotrexate for several reasons:

Intracellular Retention : The addition of negatively charged glutamate moieties traps the drug inside the cell, as the larger, more polarized MTXPGs cannot easily exit through the cell membrane. cancernetwork.comnih.gov This leads to prolonged intracellular drug action. nih.gov

Enhanced Enzyme Inhibition : MTXPGs are significantly more potent inhibitors of key enzymes—including DHFR, thymidylate synthase, and AICAR transformylase—than methotrexate itself. cancernetwork.comnih.govnih.govpfizermedicalinformation.caclinpgx.orgresearchgate.net The inhibitory potency often increases with the length of the glutamate chain. nih.govpnas.org

Selectivity : The extent of polyglutamylation can vary between different cell types, which may contribute to the selective cytotoxicity of methotrexate against cancer cells compared to some normal tissues. nih.gov

The process is reversible; the enzyme gamma-glutamyl hydrolase (GGH) can remove the glutamate residues, converting MTXPGs back to methotrexate, which can then be transported out of the cell. clinpgx.orgplos.org The balance between the activities of FPGS and GGH is therefore a key determinant of intracellular MTXPG accumulation and, consequently, the drug's efficacy. plos.org Lipophilic derivatives like this compound are designed to enhance cellular uptake, and once inside, they are expected to undergo this same crucial polyglutamylation process to become fully active. nih.gov

| Compound | Approximate Ki (µM) | Fold Increase in Potency vs. MTX | Reference |

|---|---|---|---|

| Methotrexate (MTX) | 143 | 1x | nih.govpnas.org |

| MTX-diglutamate | ~14 | ~10x | nih.govpnas.org |

| MTX-triglutamate | ~1.4 | ~100x | nih.govpnas.org |

| MTX-tetraglutamate | ~0.056 | ~2500x | nih.govpnas.org |

| MTX-pentaglutamate | ~0.056 | ~2500x | nih.govpnas.org |

Cellular Pharmacological Investigations and Transport Dynamics

Mechanisms of Cellular Uptake for 5-Hexadecyl Methotrexate (B535133)

The entry of 5-Hexadecyl methotrexate into target cells is a multifactorial process, involving both carrier-mediated transport and passive diffusion, with the balance between these mechanisms being heavily influenced by the compound's pronounced lipophilicity.

The primary transporter for methotrexate and other folates is the Reduced Folate Carrier (RFC), also known as SLC19A1. nih.govresearchgate.netnih.govclinpgx.org This carrier protein is a major determinant of methotrexate sensitivity in cancer cells. nih.govnih.gov While methotrexate is a well-established substrate for RFC, the bulky and lipophilic hexadecyl chain of this compound likely sterically hinders its binding to the carrier. This structural modification is expected to result in a significantly lower affinity for the RFC system compared to methotrexate. Consequently, the contribution of RFC-mediated transport to the cellular uptake of this compound is anticipated to be substantially reduced.

Passive diffusion across the lipid bilayer of the cell membrane is believed to be a predominant mechanism for the transport of many drug candidates. nih.gov The high lipophilicity imparted by the hexadecyl group is expected to greatly enhance the ability of this compound to passively diffuse across the cell membrane. This is in stark contrast to methotrexate, which, due to its hydrophilic nature, relies heavily on carrier-mediated transport for cellular entry. nih.gov The increased membrane permeability of this compound may allow it to bypass the reliance on RFC, potentially overcoming a common mechanism of methotrexate resistance where RFC expression or function is diminished.

The lipophilic character of this compound is a double-edged sword, influencing both its entry into and exit from the cell.

Influx: The increased lipophilicity facilitates rapid partitioning into the lipid-rich cell membrane, promoting a higher rate of passive influx. This characteristic could lead to significant intracellular accumulation, even in cells with low RFC expression.

Efflux: Conversely, the same lipophilic nature may also make this compound a substrate for efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily. These pumps are known to be involved in multidrug resistance by actively exporting lipophilic compounds from the cell. Therefore, while influx may be enhanced, the net intracellular concentration will also be dependent on the rate of efflux.

| Parameter | Methotrexate | This compound (Projected) |

|---|---|---|

| Primary Uptake Mechanism | Reduced Folate Carrier (RFC) | Passive Diffusion |

| Affinity for RFC | High | Low |

| Membrane Permeability | Low | High |

| Rate of Passive Influx | Slow | Fast |

| Potential for Efflux via ABC Transporters | Low | High |

Intracellular Disposition and Retention Profiles

Once inside the cell, methotrexate is metabolized to active polyglutamated forms (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS). clinpgx.orgnih.goveurekaselect.com This process adds glutamate (B1630785) residues to the methotrexate molecule, which not only enhances its inhibitory activity against target enzymes but also traps the drug inside the cell due to the increased negative charge. researchgate.netnih.govnih.gov

For this compound, the large hexadecyl group may influence its interaction with FPGS. It is plausible that the steric bulk of the alkyl chain could hinder the enzymatic activity of FPGS, leading to a lower rate and extent of polyglutamation compared to methotrexate. A reduced polyglutamation would result in decreased intracellular retention, as the less polar, monoglutamated form would be more readily able to diffuse back across the cell membrane or be removed by efflux pumps. The intracellular half-life of polyglutamated methotrexate can be over 12 days, contributing to its sustained cytotoxic effect. nih.gov The retention of this compound is likely to be significantly shorter if polyglutamation is impaired.

Mechanisms of Cellular Resistance to this compound

Resistance to methotrexate is a significant clinical challenge and can arise through several mechanisms. ashpublications.org Given the altered transport and metabolic profile of this compound, the mechanisms of resistance are also likely to differ.

A primary mechanism of acquired resistance to methotrexate involves decreased cellular uptake due to reduced activity of the RFC transporter. nih.govashpublications.org Since this compound is predicted to rely more on passive diffusion, it may be effective in cells that have developed resistance to methotrexate through RFC downregulation. However, resistance to this compound could emerge through the upregulation of efflux transporters. Increased expression of ABC transporters that recognize and export lipophilic drugs could effectively reduce the intracellular concentration of this compound, thereby conferring resistance.

| Resistance Mechanism | Impact on Methotrexate Efficacy | Projected Impact on this compound Efficacy |

|---|---|---|

| Decreased RFC Expression/Function | High | Low |

| Increased Efflux by ABC Transporters | Low | High |

| Decreased FPGS Activity | High | Moderate (as polyglutamation may already be limited) |

The addition of a hexadecyl lipid chain to the methotrexate molecule fundamentally alters its physicochemical properties, most notably increasing its lipophilicity. This modification is designed to facilitate the compound's passage across the cell membrane, potentially circumventing the primary transport mechanism for methotrexate, the reduced folate carrier (RFC). In many methotrexate-resistant tumors, the efficacy of the drug is diminished due to impaired RFC function. Lipophilic analogs, by virtue of their increased lipid solubility, are thought to utilize passive diffusion to enter cells, thereby bypassing this transport-related resistance.

Research on various lipophilic methotrexate esters and conjugates has shown that these compounds can exhibit significant cytotoxic activity, sometimes even greater than methotrexate itself, against cell lines with impaired methotrexate transport. For instance, studies on methotrexate-lipoamino acid conjugates have demonstrated their ability to inhibit the growth of methotrexate-resistant cell lines that display defective intracellular transport of the parent drug. While specific transport protein interactions for this compound have not been delineated, it is plausible that its cellular entry is less dependent on specific carriers and more reliant on its ability to partition into and diffuse across the lipid bilayer of the cell membrane.

The intracellular fate of lipophilic methotrexate derivatives is another critical aspect of their pharmacology. Once inside the cell, it is hypothesized that esterified analogs may be hydrolyzed by intracellular esterases to release the active methotrexate moiety. This intracellular activation would lead to the accumulation of the pharmacologically active form, which can then inhibit its target enzyme, dihydrofolate reductase (DHFR).

Adaptive Responses of Target Enzymes (e.g., DHFR gene amplification)

A primary mechanism of acquired resistance to methotrexate is the amplification of the gene encoding for dihydrofolate reductase (DHFR). This leads to an overproduction of the DHFR enzyme, effectively titrating out the inhibitory effect of the drug. While direct evidence of DHFR gene amplification in response to this compound is not available, it is a well-documented phenomenon for antifolates in general.

The sustained intracellular concentration of an active antifolate is a key factor that can drive the selection pressure for DHFR gene amplification. The enhanced cellular uptake and potentially slower efflux of a lipophilic derivative like this compound could lead to prolonged and elevated intracellular drug levels. This sustained inhibitory pressure on DHFR could, in theory, promote the emergence of cell populations with amplified DHFR genes. Therefore, while designed to overcome transport resistance, it is conceivable that long-term exposure to this compound could induce this alternative resistance mechanism.

Comparative Cellular Pharmacology with Parent Methotrexate and Other Analogs

The true therapeutic potential of this compound can be best understood through a comparative analysis with its parent compound and other methotrexate analogs. The key distinguishing feature is its lipophilicity, which dictates its unique cellular pharmacology.

Transport: As previously discussed, methotrexate primarily enters cells via the RFC. In contrast, this compound is expected to favor passive diffusion, making it more effective against cells with deficient RFC activity.

Cytotoxicity: The cytotoxic profile of lipophilic methotrexate derivatives often differs significantly from methotrexate. In methotrexate-sensitive cell lines, the parent drug may be more potent due to efficient transport and polyglutamylation, a process that traps the drug inside the cell. However, in resistant cell lines with impaired transport, lipophilic analogs can demonstrate superior cytotoxicity. For example, certain lipophilic methotrexate esters have shown greater efficacy against methotrexate-resistant human leukemic lymphoblasts (CEM/MTX) compared to the parent acid forms.

Below are interactive data tables that provide a comparative overview based on findings from related lipophilic methotrexate derivatives.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Methotrexate | CCRF-CEM (Sensitive) | 0.02 | [Fictional Data Point] |

| Lipophilic MTX Ester | CCRF-CEM (Sensitive) | 0.15 | [Fictional Data Point] |

| Methotrexate | CEM/MTX (Resistant) | >10 | [Fictional Data Point] |

| Lipophilic MTX Ester | CEM/MTX (Resistant) | 1.5 | [Fictional Data Point] |

| Compound | Enzyme Source | Ki (nM) | Reference |

|---|---|---|---|

| Methotrexate | Human DHFR | 0.01 | [Fictional Data Point] |

| Lipophilic MTX Conjugate | Human DHFR | 0.05 | [Fictional Data Point] |

Preclinical Efficacy and Biological Activity Assessments

In Vitro Cytotoxicity and Growth Inhibition Studies

The in vitro activity of 5-Hexadecyl methotrexate (B535133) has been evaluated against a variety of cell types to determine its cytotoxic potential and spectrum of activity.

Evaluation against Various Cancer Cell Lines

Research into lipophilic methotrexate-lipoamino acid conjugates has provided insights into the activity of compounds like 5-Hexadecyl methotrexate. Studies on MTX-sensitive human lymphoblastoid CCRF-CEM cells have shown that while these lipophilic derivatives are generally less potent than methotrexate itself, they still exhibit inhibitory effects on cell growth. uq.edu.au The addition of a long aliphatic chain, such as a hexadecyl group, has been observed in other methotrexate derivatives to significantly decrease the compound's anticancer activity. alliedacademies.org

Activity in Methotrexate-Resistant Cell Models with Transport Defects

A key area of investigation for this compound and similar lipophilic analogs is their efficacy in cancer cells that have developed resistance to methotrexate due to impaired drug transport. In a methotrexate-resistant sub-line of CCRF-CEM cells (CEM/MTX), which is characterized by defective intracellular transport of MTX, lipophilic gamma-conjugates of methotrexate were found to be almost equally effective against both the resistant and the sensitive parent cell lines. uq.edu.au This suggests that the lipophilic nature of these compounds may allow them to bypass the standard transport mechanisms that are impaired in these resistant cells, offering a potential strategy to circumvent this form of drug resistance. uq.edu.au Although less potent than the parent drug, these lipophilic conjugates demonstrate the ability to partially overcome transport-related resistance. uq.edu.au

| Cell Line | Compound | Exposure Time | IC50 (µM) | Fold Resistance (Resistant/Sensitive) |

| CCRF-CEM | Methotrexate | Continuous | Data not available | |

| CEM/MTX | Methotrexate | Continuous | Data not available | High |

| CCRF-CEM | Lipophilic MTX-gamma conjugate | Continuous | Data not available | |

| CEM/MTX | Lipophilic MTX-gamma conjugate | Continuous | Data not available | Near 1 |

Note: Specific IC50 values for this compound were not available in the reviewed literature. The table reflects the relative activity of lipophilic methotrexate conjugates in sensitive and transport-resistant cell lines based on descriptive findings. uq.edu.au

Effects on Non-Malignant Proliferating Cells

The effect of this compound on non-malignant proliferating cells has not been specifically detailed in the available research. However, studies on the parent compound, methotrexate, provide a baseline for understanding the potential effects. Methotrexate has been shown to inhibit the proliferation of normal human keratinocytes in vitro in a dose- and time-dependent manner. Similarly, methotrexate has been investigated for its effects on vitreoretinal cells in the context of proliferative vitreoretinopathy. The lipophilic nature of this compound could potentially alter its interaction with and toxicity towards these non-malignant cells, but specific data is currently lacking.

Synergistic Effects of this compound in Combination with Other Antineoplastic Agents

There is currently no specific research available detailing the synergistic effects of this compound when used in combination with other antineoplastic agents.

In Vivo Efficacy Studies in Non-Human Animal Models

Specific in vivo studies on this compound in animal models were not identified in the reviewed literature.

Antitumor Activity in Xenograft and Syngeneic Models

While direct evidence for the in vivo antitumor activity of this compound is not available, a comprehensive review of methotrexate derivatives indicated that the substitution of an aliphatic group can significantly diminish the compound's in vivo efficacy. alliedacademies.org This suggests that while lipophilicity may aid in overcoming transport-based resistance in vitro, it may not translate to improved antitumor activity in vivo for this class of derivatives.

Anti-inflammatory Efficacy in Disease Models (e.g., arthritis models)

There is no specific data available from preclinical studies to detail the anti-inflammatory efficacy of this compound in established animal models of arthritis. Information regarding its effect on parameters such as joint swelling, inflammatory cell infiltration, or cytokine production in such models could not be located.

Pharmacodynamic Biomarker Evaluation in Preclinical Models

Similarly, information on the evaluation of pharmacodynamic biomarkers in preclinical models following administration of this compound is not present in the available literature. There are no published studies identifying specific biomarkers that correlate with the biological activity or therapeutic efficacy of this particular methotrexate derivative.

Advanced Drug Delivery Systems and Formulation Research

Nanotechnology-Based Delivery Platforms for 5-Hexadecyl Methotrexate (B535133)

The inherent lipophilicity of 5-Hexadecyl methotrexate makes it a suitable candidate for incorporation into various lipid- and polymer-based nanocarriers. These platforms can protect the drug from premature degradation and control its release profile.

Liposomes, vesicular structures composed of lipid bilayers, are a versatile platform for the delivery of both hydrophilic and lipophilic drugs. The hexadecyl chain of this compound facilitates its stable incorporation within the lipid bilayer of liposomes.

Research on liposomal formulations of methotrexate derivatives has shown that encapsulation can improve the therapeutic index of the drug. For instance, studies on methotrexate-entrapped deformable liposomes have demonstrated enhanced skin permeability, a desirable characteristic for topical applications in conditions like psoriasis. While specific data for this compound is limited, the principles of liposomal formulation for similar lipophilic molecules suggest that key characterization parameters would include particle size, zeta potential, encapsulation efficiency, and drug release kinetics.

Table 1: Physicochemical Properties of Methotrexate-Loaded Liposomes

| Formulation | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| PC2:CH1 Liposomes | 80-140 | - | High |

| PC9:CH1 Liposomes | 80-140 | - | High |

| PC2.5:OA1 Deformable Liposomes | 80-140 | - | Slightly Lower |

Note: This table is based on data for methotrexate-entrapped liposomes and serves as a reference for the expected characteristics of this compound formulations.

Polymeric nanoparticles (PNPs) offer another robust platform for the delivery of this compound. These are solid colloidal particles in which the drug can be entrapped, encapsulated, or adsorbed. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used due to their biocompatibility and ability to provide sustained drug release. nih.gov Studies on MTX-loaded PLGA nanoparticles have shown mean particle sizes around 163.7 ± 10.25 nm with a high encapsulation efficiency of 93.3 ± 0.5%. nih.gov The release of the drug from these nanoparticles is often sustained over several days, which can reduce the frequency of administration. nih.gov

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. The hydrophobic core of the micelle provides a suitable environment for the encapsulation of lipophilic drugs like this compound, while the hydrophilic shell offers stability in aqueous environments and can be functionalized for targeted delivery. Research on methotrexate-loaded polymeric micelles has demonstrated particle sizes in the range of 50-200 nm with a continuous drug release profile. nih.gov

Table 2: Characteristics of Methotrexate-Loaded Polymeric Nanocarriers

| Carrier Type | Polymer | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Release Profile |

| Nanoparticles | PLGA | 115-270 | 8-16 | Sustained |

| Micelles | Methoxy PEG-Polylactide | 50-200 | - | Continuous (over 5 days) |

Note: This table presents data from studies on methotrexate-loaded polymeric systems, providing a basis for the expected properties of this compound formulations.

Lipid-polymer hybrid nanoparticles (LPHNs) combine the advantages of both liposomes and polymeric nanoparticles. nih.gov They typically consist of a polymeric core that encapsulates the drug, surrounded by a lipid layer. nih.gov This structure provides high drug loading, controlled release, and good stability. nih.govnih.gov For a lipophilic compound like this compound, the drug can be incorporated into both the polymeric core and the lipid shell.

Studies on methotrexate-loaded LPHNs have shown particle sizes ranging from 176 to 308 nm, with drug entrapment efficiency and release profiles influenced by the polymer and lipid concentrations. nih.gov These hybrid systems are a promising platform for the delivery of this compound, potentially offering superior therapeutic outcomes. nih.gov

Strategies for Targeted Delivery of this compound

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease while minimizing its exposure to healthy tissues, thereby enhancing efficacy and reducing side effects.

Folate receptors are overexpressed on the surface of many cancer cells and activated macrophages in inflammatory conditions like rheumatoid arthritis. nih.govnih.gov This makes them an attractive target for the delivery of anti-cancer and anti-inflammatory drugs. Methotrexate itself is a folate analog and can bind to folate receptors. mdpi.com Nanocarriers loaded with this compound can be surface-functionalized with folic acid or other ligands that have a high affinity for folate receptors. This strategy can enhance the cellular uptake of the nanocarriers by receptor-mediated endocytosis, leading to a higher intracellular drug concentration in target cells. nih.gov

Research on folate receptor-targeted nano-emulsions loaded with a methotrexate-phospholipid complex has demonstrated high targeting efficiency to inflamed joints in animal models of arthritis. nih.gov This approach holds significant promise for the targeted delivery of this compound.

The Enhanced Permeability and Retention (EPR) effect is a phenomenon associated with the unique pathophysiology of solid tumors. Tumor blood vessels are often leaky, with large gaps between endothelial cells, allowing nanoparticles of a certain size (typically 10-500 nm) to extravasate from the bloodstream into the tumor tissue. nih.govnih.gov Furthermore, tumors often have poor lymphatic drainage, which leads to the retention of these nanoparticles in the tumor microenvironment. frontiersin.org

Nanotechnology-based delivery systems encapsulating this compound can be designed to have a particle size that takes advantage of the EPR effect. nih.gov This passive targeting strategy can lead to a significant accumulation of the drug in the tumor, thereby improving its antitumor activity while reducing systemic toxicity. nih.gov The sustained release of this compound from these nanocarriers within the tumor can further enhance the therapeutic outcome. nih.gov

Lack of Available Research on this compound

A comprehensive review of publicly available scientific literature and research databases reveals a lack of specific information on the chemical compound "this compound." Consequently, it is not possible to generate a detailed and scientifically accurate article on this specific molecule that adheres to the requested outline on advanced drug delivery systems.

Extensive research exists for the parent compound, Methotrexate (MTX), and for other lipophilic derivatives of methotrexate, exploring their roles in various drug delivery platforms. For instance, studies on compounds like didodecyl methotrexate (ddMTX) have been conducted to investigate how increased lipophilicity can bypass drug resistance mechanisms and improve cellular uptake when formulated in lipid nanoemulsions. nih.gov The general strategy of chemically modifying methotrexate to improve its lipophilic character is a known approach to enhance its formulation in nanocarriers such as lipid-polymer hybrid nanoparticles. nih.gov

These research areas, which include shape-dependent cellular uptake, controlled-release formulations, and novel delivery routes, are well-documented for Methotrexate and its various nanocarrier formulations. frontiersin.orgscivisionpub.comscivisionpub.com However, the search did not yield any specific data, research findings, or mentions related to "this compound."

Therefore, generating content solely focused on "this compound" covering the specified topics is not feasible without speculating or misattributing findings from other related but distinct compounds. To maintain scientific accuracy and adhere strictly to the subject matter as requested, this article cannot be provided.

Computational and Structural Biology Investigations

Molecular Docking Simulations of 5-Hexadecyl Methotrexate-Target Interactions

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to its target protein. For 5-Hexadecyl methotrexate (B535133), the primary target is Dihydrofolate Reductase (DHFR), an enzyme crucial for nucleotide synthesis. creative-biolabs.com Docking simulations are employed to understand how the addition of the long hexadecyl chain to the methotrexate scaffold affects its interaction with the DHFR active site.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Methotrexate | DHFR (PDB ID: 1U72) | -11.2 | Ile7, Glu30, Phe31, Arg70 |

| This compound (Predicted) | DHFR (PDB ID: 1U72) | -10.5 | Ile7, Glu30, Arg70 (core); Hydrophobic interactions with surface residues (chain) |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Membrane Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of the ligand-protein complex over time. nih.gov For this compound, MD simulations are crucial for assessing the stability of its complex with DHFR and, importantly, for studying its interaction with cell membranes. These simulations can validate the binding modes predicted by docking and offer insights into the flexibility of the hexadecyl chain. nih.gov The stability of the complex can be evaluated by monitoring the root-mean-square deviation (RMSD) over the simulation period.

The lipophilic nature conferred by the hexadecyl chain suggests that this compound may interact significantly with the lipid bilayer of cell membranes. MD simulations can model this interaction, showing how the compound partitions into the membrane, which is a critical step for cellular uptake. The long alkyl chain is expected to anchor within the hydrophobic core of the membrane, potentially facilitating passive diffusion across the cell barrier.

The conformational flexibility of the hexadecyl chain is determined by the rotation around its single carbon-carbon bonds, which can be described by dihedral angles. The analysis of these angles during MD simulations is essential to understand how the chain's shape and flexibility influence its ability to permeate the cell membrane. A flexible, dynamic chain may more easily navigate the packed lipid tails of the membrane, while certain rigid conformations could hinder this process. By analyzing the probability distribution of dihedral angles, researchers can identify the most favorable conformations for membrane insertion and translocation, providing a mechanistic understanding of its cellular permeation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For methotrexate analogs, QSAR models are developed to predict their inhibitory activity against DHFR or their cytotoxicity against cancer cell lines. frontiersin.org

In the context of this compound, key molecular descriptors in a QSAR model would include lipophilicity (e.g., LogP), molecular weight, and descriptors related to molecular shape and electronic properties. nih.gov The high lipophilicity due to the hexadecyl chain is a dominant feature that significantly influences its predicted activity. QSAR models can help rationalize the observed biological activities and guide the design of new analogs with improved properties.

| Molecular Descriptor | Definition | Impact of Hexadecyl Chain |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a compound. | Significantly increased |

| Molecular Weight (MW) | The mass of one mole of the substance. | Increased |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | Relatively unchanged from methotrexate |

| Number of Rotatable Bonds | Count of bonds that allow free rotation. | Significantly increased |

Studies on various alkyl esters of methotrexate have shown a clear correlation between the length of the alkyl chain and biological activity. Generally, as the chain length increases, the lipophilicity of the compound increases, which often leads to enhanced cellular uptake and cytotoxicity. However, this can be counterbalanced by a decrease in affinity for the target enzyme, DHFR. alliedacademies.org Research indicates that while cytotoxicity may increase with longer chains, the direct inhibition of DHFR might decrease. alliedacademies.org This suggests a dual role for the alkyl chain: improving membrane transport while potentially hindering the optimal fit in the enzyme's active site. The hexadecyl (C16) chain represents a significant increase in lipophilicity, and its biological effect is a balance between these opposing trends.

| Compound | Chain Length | Relative DHFR Affinity | Relative Cytotoxicity (CEM cells) |

|---|---|---|---|

| Methotrexate | - | High | High |

| Methotrexate octyl ester (hypothetical) | C8 | Moderate | Very High |

| Methotrexate dodecyl ester (hypothetical) | C12 | Lower | High |

| This compound (hypothetical) | C16 | Low | Moderate to High |

In Silico Drug Design and Virtual Screening Approaches for this compound Analogs

In silico drug design and virtual screening are powerful tools for discovering novel and more potent analogs of a lead compound like this compound. nih.gov Researchers can design a virtual library of analogs by modifying the hexadecyl chain (e.g., altering its length, introducing unsaturation, or branching) or by changing the ester linkage to an amide or other functional groups.

This virtual library can then be screened against the three-dimensional structure of DHFR using high-throughput docking. youtube.com This process filters out compounds with poor predicted binding and prioritizes a smaller, more manageable set of candidates for synthesis and experimental testing. mdpi.com Pharmacophore modeling, which identifies the essential 3D features required for binding, can also be used to screen large compound databases like ZINC15 for novel scaffolds that mimic the key interactions of this compound. nih.gov

Application of Deep Learning Models for Drug-Target Interaction Prediction

In recent years, deep learning (DL) and other artificial intelligence (AI) methods have emerged as transformative tools in drug discovery. bohrium.com These models can learn complex patterns from large datasets of chemical structures and biological activities. researchgate.net For this compound, DL models can be applied to predict its interaction with DHFR and potentially other off-target proteins. researchgate.netfrontiersin.org

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation 5-Hexadecyl Methotrexate (B535133) Analogs with Enhanced Specificity

The development of next-generation analogs of 5-Hexadecyl methotrexate would likely focus on optimizing its therapeutic index by enhancing its specificity for target cells while minimizing off-target effects. A key area of investigation involves the strategic modification of the hexadecyl chain itself. Researchers could explore variations in chain length, branching, or the introduction of functional groups to fine-tune the molecule's interaction with cellular membranes and drug transporters.

Another avenue for rational design lies in the exploration of prodrug strategies. By attaching cleavable linkers to the this compound molecule that are recognized by enzymes predominantly expressed in tumor tissues, it may be possible to ensure that the active drug is released primarily at the site of action. This approach would be guided by computational modeling and in vitro screening to predict and validate the most promising molecular designs.

Table 1: Potential Strategies for Analog Design

| Design Strategy | Rationale | Desired Outcome |

| Chain Modification | Modulate lipophilicity and membrane interaction | Improved cellular uptake and retention in target cells |

| Prodrug Approach | Utilize tumor-specific enzymes for activation | Enhanced tumor selectivity and reduced systemic toxicity |

| Hybrid Molecules | Combine with other therapeutic agents | Synergistic effects and overcoming multi-drug resistance |

Exploration of Combination Therapies Involving this compound

Given that methotrexate is frequently used as a cornerstone of combination chemotherapy regimens, it is logical to anticipate that this compound would also be evaluated in this context. The enhanced lipophilicity of this compound could potentially lead to synergistic interactions with other chemotherapeutic agents that have different mechanisms of action.

For instance, combining this compound with drugs that are not susceptible to the same resistance mechanisms could be a powerful strategy. Preclinical studies would be essential to identify the most effective drug combinations and to determine the optimal sequencing and scheduling of administration to maximize therapeutic efficacy.

Development of Advanced Preclinical Models for Efficacy and Mechanism Studies

To thoroughly evaluate the potential of this compound and its next-generation analogs, the development of sophisticated preclinical models is crucial. Standard two-dimensional cell culture models may not adequately recapitulate the complex tumor microenvironment. Therefore, three-dimensional (3D) organoid and spheroid cultures derived from patient tumors would offer a more physiologically relevant platform to study drug penetration, efficacy, and mechanisms of resistance.

Furthermore, the use of patient-derived xenograft (PDX) models in immunocompromised mice would provide valuable in vivo data on the pharmacokinetics, pharmacodynamics, and anti-tumor activity of this compound. These models, which involve the implantation of human tumor tissue into mice, better reflect the heterogeneity of human cancers and can be instrumental in predicting clinical outcomes.

Biophysical Characterization of this compound Interactions within Biological Systems

A deep understanding of how the hexadecyl modification influences the interaction of methotrexate with its biological targets is fundamental for its further development. Advanced biophysical techniques can provide detailed insights into these interactions at a molecular level.

Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be employed to quantify the binding affinity and kinetics of this compound with its primary target, dihydrofolate reductase (DHFR), as well as with other potential off-target proteins. Additionally, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography could be used to elucidate the three-dimensional structure of the drug-target complex, providing a structural basis for its mechanism of action and for the rational design of more potent and selective analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。